molecular formula C19H19ClF3N3O B2956921 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide CAS No. 297150-41-5

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide

Cat. No.: B2956921
CAS No.: 297150-41-5
M. Wt: 397.83
InChI Key: FDAIYWOUCNNSGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide” is a chemical compound with the empirical formula C19H19ClF3N3O . It is a solid substance . The compound is part of a collection of unique chemicals provided by Sigma-Aldrich .


Synthesis Analysis

The synthesis of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, which are structurally similar to the compound , has been reported . These molecules were designed as analogs of previously obtained anticonvulsant active pyrrolidine-2,5-diones, where the heterocyclic imide ring was changed into a chain amide bound .


Molecular Structure Analysis

The molecular structure of the compound can be represented by the SMILES string CC(=O)Nc1ccc(cc1Cl)C(F)(F)F . This notation provides a way to describe the structure of a chemical compound using short ASCII strings.


Physical and Chemical Properties Analysis

The compound is a solid . Its molecular weight is 397.831 . The InChI key, which is a unique identifier for chemical substances, for this compound is QRMZQPODCUCPQD-UHFFFAOYSA-N .

Scientific Research Applications

Antioxidant, Analgesic, and Anti-inflammatory Activities

A study by Nayak et al. (2014) synthesized a derivative of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide, which exhibited significant in vitro antioxidant activity, as well as in vivo analgesic and anti-inflammatory effects. This research highlights the compound's potential therapeutic applications in managing pain and inflammation, while also demonstrating antioxidant properties (Nayak, P., Narayana, B., Sarojini, B., Fernandes, J., & Akshatha, A., 2014).

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements associated with the compound are H302 - H319 . Precautionary statements include P264 - P270 - P280 - P301 + P312 - P305 + P351 + P338 - P337 + P313 .

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClF3N3O/c20-16-7-6-14(19(21,22)23)12-17(16)24-18(27)13-25-8-10-26(11-9-25)15-4-2-1-3-5-15/h1-7,12H,8-11,13H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDAIYWOUCNNSGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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